{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine is a heterocyclic compound that features both oxadiazole and triazole rings. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The presence of these rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They are known to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
For instance, 1,2,4-oxadiazoles have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that they may interact with a variety of targets to exert these effects.
Biochemical Pathways
For instance, 1,2,4-oxadiazoles have been found to exhibit anti-infective properties, suggesting that they may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the reported anti-infective properties of similar compounds , it can be inferred that this compound may exert similar effects, potentially leading to the inhibition of growth or replication of infectious agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Formation of the 1,2,3-triazole ring:
Linking the rings: The final step involves linking the oxadiazole and triazole rings through an ethylamine spacer, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated form.
Substitution: Both the oxadiazole and triazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the triazole ring can yield a dihydrotriazole derivative.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structure makes it a potential candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicine, the compound’s potential pharmacological activities are of great interest. The oxadiazole and triazole rings are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties . This makes this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine apart from these compounds is the combination of both oxadiazole and triazole rings in a single molecule. This dual-ring structure can impart unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O/c1-5-9-7(14-11-5)6-4-13(3-2-8)12-10-6/h4H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUPNBEWINXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.